6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 876379-74-7. It has a molecular weight of 241.04 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is 1S/C8H5BrN2O2/c9-5-1-2-6-3-7 (8 (12)13)10-11 (6)4-5/h1-4H, (H,12,13) . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a white solid at room temperature .Scientific Research Applications
Application in Organic Synthesis
- Summary of Application : “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is used as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
- Results or Outcomes : The outcome of this application is the production of LDN-212854, a potent inhibitor of BMP type I receptor kinases. This compound likely has applications in biological research, particularly in studies related to the BMP signaling pathway .
Application in Green Synthesis
- Summary of Application : Pyridine-2-carboxylic acid, a compound related to “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid”, has been used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
- Results or Outcomes : The outcome of this application is the production of pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). These compounds have important biological properties and are used as GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors and potassium channel openers .
Application in PI3 Kinase Inhibitors
- Summary of Application : “6-Bromopyrazolo[1,5-a]pyridine” is used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors .
- Results or Outcomes : The outcome of this application is the production of p110a-selective PI3 kinase inhibitors. These inhibitors have potential applications in cancer therapy .
Application in Pyrazolo[1,5-a]pyrimidines
- Summary of Application : Pyrazolo[1,5-a]pyrimidines, which are structurally related to “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid”, have been synthesized using various methods .
- Methods of Application : The synthesis of pyrazolo[1,5-a]pyrimidines involves an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the reactant .
- Results or Outcomes : The outcome of this application is the production of functional pyrazolo[1,5-a]pyrimidines. These compounds have potential applications in medicinal chemistry .
Application in Medicinal Chemistry
- Summary of Application : “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” could potentially be used in the synthesis of new medicinal compounds. While specific applications were not found in the sources, related compounds such as pyrazolo[1,5-a]pyrimidines have been used in the synthesis of various biologically active compounds .
- Results or Outcomes : The outcome of this application could be the production of new medicinal compounds. These compounds could potentially have various therapeutic applications .
Application in Material Science
- Summary of Application : “6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” could potentially be used in the synthesis of new materials. While specific applications were not found in the sources, related compounds such as pyrazolo[1,5-a]pyrimidines have been used in the synthesis of various materials .
- Results or Outcomes : The outcome of this application could be the production of new materials. These materials could potentially have various applications in different fields .
Safety And Hazards
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-3-7(8(12)13)10-11(6)4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSDTISBBQCEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669820 | |
Record name | 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
CAS RN |
876379-74-7 | |
Record name | 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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